molecular formula C11H12O B1582543 4,5-Dimethyl-2,3-dihydro-1h-inden-1-one CAS No. 37678-61-8

4,5-Dimethyl-2,3-dihydro-1h-inden-1-one

Cat. No. B1582543
CAS RN: 37678-61-8
M. Wt: 160.21 g/mol
InChI Key: YMIIQKHQXYRXGP-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2,3-dihydro-1H-inden-1-one, also known as indanone, is an organic compound with a molecular formula of C10H12O. It is a colorless liquid that is soluble in most organic solvents, such as ethanol and ether. Indanone is a versatile molecule that has been used in many different applications, ranging from pharmaceuticals to industrial catalysts.

Scientific Research Applications

Antiviral Activity

4,5-Dimethyl-2,3-dihydro-1h-inden-1-one: derivatives have been explored for their potential antiviral properties. Indole derivatives, which share a similar structural motif, have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . This suggests that structurally related compounds like 4,5-Dimethyl-2,3-dihydro-1h-inden-1-one could be synthesized and tested for their efficacy against a broad range of RNA and DNA viruses.

Anti-inflammatory Properties

Compounds with an indole core are known to exhibit significant anti-inflammatory effects. By extension, 4,5-Dimethyl-2,3-dihydro-1h-inden-1-one could be utilized in the synthesis of new anti-inflammatory agents. Its potential in this field is promising, given the biological activity associated with its structural class .

Anticancer Research

Indole derivatives have been found to possess anticancer activities. The structural features of 4,5-Dimethyl-2,3-dihydro-1h-inden-1-one make it a candidate for the development of novel anticancer drugs. Research can be directed towards synthesizing new derivatives and evaluating their cytotoxic effects on various cancer cell lines .

Antioxidant Applications

The indole nucleus, present in many bioactive compounds, has been associated with antioxidant properties. As a result, 4,5-Dimethyl-2,3-dihydro-1h-inden-1-one could be investigated for its potential role as an antioxidant. This application is particularly relevant in the context of preventing oxidative stress-related diseases .

Antimicrobial and Antitubercular Effects

Given the broad spectrum of biological activities of indole derivatives, including antimicrobial and antitubercular effects, 4,5-Dimethyl-2,3-dihydro-1h-inden-1-one could be a valuable scaffold for developing new antimicrobial agents. Its effectiveness against bacterial and mycobacterial infections could be a significant area of study .

Neuropharmacological Potential

The indole structure is a common feature in many neuroactive compounds. Research into 4,5-Dimethyl-2,3-dihydro-1h-inden-1-one could explore its potential applications in neuropharmacology, possibly leading to the development of new treatments for neurological disorders .

properties

IUPAC Name

4,5-dimethyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-7-3-4-10-9(8(7)2)5-6-11(10)12/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIIQKHQXYRXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348758
Record name 1H-inden-1-one, 2,3-dihydro-4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-2,3-dihydro-1h-inden-1-one

CAS RN

37678-61-8
Record name 1H-inden-1-one, 2,3-dihydro-4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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